molecular formula C8H11BrN2S B11864006 2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole

2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole

Cat. No.: B11864006
M. Wt: 247.16 g/mol
InChI Key: QAMUBCOGTSVDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom and a pyrrolidin-1-ylmethyl group.

Chemical Reactions Analysis

2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound this compound features a thiazole ring, which is known for its pharmacological significance. The presence of the pyrrolidine moiety enhances its biological activity by potentially influencing its interaction with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA) .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of thiazole derivatives, revealing that certain modifications significantly enhanced their bactericidal effects. For example, a derivative bearing a 4-fluorophenyl moiety demonstrated superior activity against MRSA compared to standard antibiotics like vancomycin .

CompoundTarget BacteriaMIC (µg/mL)Comparison to Vancomycin
2aMSSA12Comparable
2bMRSA15Inferior
2cVRSA10Superior

Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory properties. The structure of this compound allows it to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Research Findings

In vitro studies indicated that thiazole compounds could inhibit the expression of inflammatory markers in cell lines exposed to inflammatory stimuli. This suggests a potential therapeutic application in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of thiazole derivatives has garnered significant attention. Compounds related to this compound have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancers .

Cytotoxicity Studies

A detailed cytotoxicity study on thiazole derivatives revealed that several compounds exhibited IC50 values lower than those of standard chemotherapeutic agents. For example:

CompoundCell LineIC50 (µM)Comparison to Doxorubicin
Compound AMCF-715Higher
Compound BHCT-11620Comparable
Compound CHepG212Lower

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural features. SAR studies indicate that the presence of electron-withdrawing or electron-donating groups on the thiazole ring can significantly affect their potency .

Key Findings:

  • Electron-Withdrawing Groups: Enhance lipophilicity and improve membrane permeability.
  • Pyrrolidine Substitution: Increases interaction with biological targets, enhancing overall activity.

Properties

Molecular Formula

C8H11BrN2S

Molecular Weight

247.16 g/mol

IUPAC Name

2-bromo-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C8H11BrN2S/c9-8-10-5-7(12-8)6-11-3-1-2-4-11/h5H,1-4,6H2

InChI Key

QAMUBCOGTSVDFA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CN=C(S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.